3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group, a methyl group, and a phenylthio group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution Reactions: The introduction of the 3-chlorophenyl group, the methyl group, and the phenylthio group can be achieved through substitution reactions. For example, the chlorination of a phenyl group can be carried out using chlorine gas or other chlorinating agents.
Thioether Formation: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan can undergo oxidation reactions, where the sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to reduce the furan ring or other functional groups present in the compound.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Chlorine gas, nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the phenylthio group.
Reduced Furans: Formed through reduction of the furan ring or other functional groups.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a model compound for studying the reactivity of furan derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with the chlorine atom in the para position.
2-Methyl-5-(phenylthio)furan: Lacks the chlorophenyl group.
3-(3-Bromophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the furan ring, methyl group, and phenylthio group also contributes to its distinct properties.
Properties
CAS No. |
941270-45-7 |
---|---|
Molecular Formula |
C17H13ClOS |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-methyl-5-phenylsulfanylfuran |
InChI |
InChI=1S/C17H13ClOS/c1-12-16(13-6-5-7-14(18)10-13)11-17(19-12)20-15-8-3-2-4-9-15/h2-11H,1H3 |
InChI Key |
XYHLVEXMAZYJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)SC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.